molecular formula C9H10ClFO2S B8618476 4-(2-Fluoro-1-methyl-ethyl)-benzenesulfonyl chloride

4-(2-Fluoro-1-methyl-ethyl)-benzenesulfonyl chloride

Cat. No. B8618476
M. Wt: 236.69 g/mol
InChI Key: YJYGSLVFGYZABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383641B2

Procedure details

Following the procedures analogous to that used for the preparation of 4-((S)-2-fluoro-1-methyl-ethyl)-benzenesulfonyl chloride, but starting with 2-phenyl-1-propanol in step a.3.g.1, the title compound was prepared.
Name
4-((S)-2-fluoro-1-methyl-ethyl)-benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C@H:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([Cl:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1)[CH3:4].C1(C(C)CO)C=CC=CC=1>>[F:1][CH2:2][CH:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([Cl:14])(=[O:12])=[O:13])=[CH:9][CH:10]=1)[CH3:4]

Inputs

Step One
Name
4-((S)-2-fluoro-1-methyl-ethyl)-benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC[C@@H](C)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.